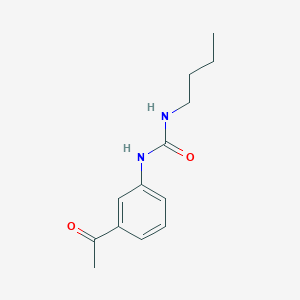

1-(3-Acetylphenyl)-3-butylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

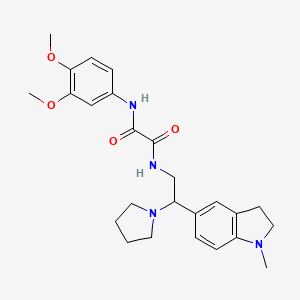

1-(3-Acetylphenyl)-3-butylurea, also known as 3-acetylphenyl-3-butylurea, is a small organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used to study a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Sensing Applications

Enzyme Inhibition : Thiourea derivatives, including those structurally related to 1-(3-Acetylphenyl)-3-butylurea, have been reported to act as efficient enzyme inhibitors. For instance, certain thiourea compounds exhibit significant anti-cholinesterase activity, indicating potential applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's. These compounds have also been investigated for their potential as sensing probes for toxic metals like mercury, utilizing spectrofluorimetric techniques to detect these hazardous substances (Rahman et al., 2021).

DNA-Binding Studies : Nitrosubstituted acyl thioureas, related in function to 1-(3-Acetylphenyl)-3-butylurea, have been synthesized and characterized for their interaction with DNA. These studies are crucial for understanding the anti-cancer potency of such compounds, opening avenues for their use in therapeutic applications. Furthermore, their antioxidant, cytotoxic, antibacterial, and antifungal activities suggest a multifaceted potential in biomedical research (Tahir et al., 2015).

Material Science and Synthetic Methodologies

Polyurethane Elastomers : The synthesis of polyurethane elastomers using different chain extenders, including butanediol and related compounds, highlights the impact of structural variations on material properties such as morphology and thermal stability. This research provides insights into designing polyurethane materials with tailored properties for specific industrial applications (Lei et al., 2017).

Ionic Liquids in Synthesis : The use of ionic liquids, such as 1-butyl-3-methylimidazolium derivatives, in catalysis and synthesis has been explored, demonstrating their effectiveness in various chemical reactions. These studies contribute to the development of more efficient and environmentally friendly synthetic methodologies, aligning with the principles of green chemistry (Heidarizadeh et al., 2015).

Eigenschaften

IUPAC Name |

1-(3-acetylphenyl)-3-butylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-3-4-8-14-13(17)15-12-7-5-6-11(9-12)10(2)16/h5-7,9H,3-4,8H2,1-2H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKIFLWAYFIUQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC=CC(=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Acetylphenyl)-3-butylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-carbamoyl-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2715362.png)

![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide](/img/structure/B2715365.png)

methanone](/img/structure/B2715366.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2715368.png)

![7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2715373.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2715374.png)

![7-methyl-3-(2-methylindoline-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2715378.png)